Methyl(diphenyl)triphosphirane
Description
Methyl(diphenyl)triphosphirane is an organophosphorus compound featuring a three-membered phosphorus ring (triphosphirane core) substituted with a methyl group and two phenyl groups. For example, dispirophosphazenes are prepared by reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) in the presence of triethylamine, followed by purification via column chromatography . This suggests that this compound may be synthesized through similar multi-step reactions, leveraging phosphazene intermediates and tailored amine reagents.
Properties
CAS No. |
64557-81-9 |
|---|---|
Molecular Formula |
C13H13P3 |
Molecular Weight |
262.16 g/mol |
IUPAC Name |
1-methyl-2,3-diphenyltriphosphirane |
InChI |
InChI=1S/C13H13P3/c1-14-15(12-8-4-2-5-9-12)16(14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
ZJNVYPPGHXGQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CP1P(P1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)triphosphirane typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the chlorophosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl(diphenyl)triphosphirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: The major product of oxidation is the phosphine oxide.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
Methyl(diphenyl)triphosphirane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications.
Mechanism of Action
The mechanism of action of Methyl(diphenyl)triphosphirane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it is involved in .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methyl group in Methyl(diphenyl)triphosphirane likely enhances steric protection of the reactive triphosphirane core compared to chlorinated analogs, which may exhibit higher reactivity due to electron-withdrawing Cl substituents .
- Synthetic Complexity : Dispirophosphazenes require multi-day reactions in THF with rigorous purification, suggesting that this compound synthesis may also demand prolonged reaction times and precise stoichiometry .
Reactivity and Toxicity Comparisons
Table 2: Reactivity and Toxicity of Chlorinated vs. Non-Chlorinated Analogs
Key Observations :
- Chlorination generally increases toxicity in organic compounds, as seen in chlorinated benzene derivatives . This compound, lacking chlorine, may exhibit lower biological activity, making it safer for industrial applications.
- Diphenylamine analogs like thyroxine demonstrate that aryl substituents can confer bioactivity without inherent toxicity, suggesting this compound’s diphenyl groups might stabilize the compound without adverse effects .
Comparison with Diphenyl-Containing Compounds
Table 3: Diphenyl Group Impact on Properties
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